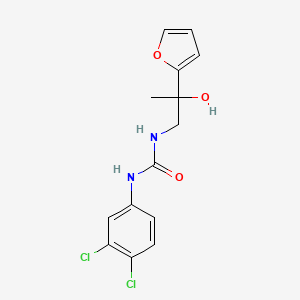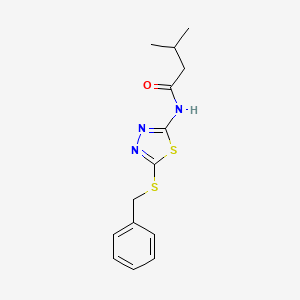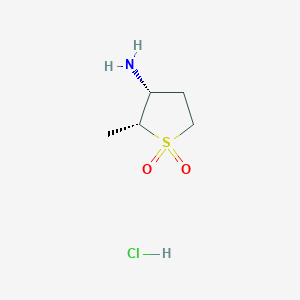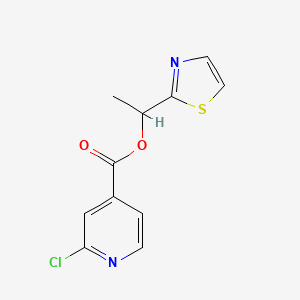
2-Chloro-5-(methylsulfanyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(methylsulfanyl)phenylboronic acid is an organoboron compound used in various scientific research and industrial applications. It has a molecular weight of 202.47 .
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-(methylsulfanyl)phenylboronic acid is C7H8BClO2S . The InChI code is 1S/C7H8BClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.47 . The density is predicted to be 1.36±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
2-Chloro-5-(methylsulfanyl)phenylboronic acid is primarily utilized in the synthesis of various chemical compounds. For instance, it has been studied as an important pharmaceutical intermediate. A research paper highlights a method for synthesizing 2-chloro-5-(trifluoromethyl)phenylboronic acid, demonstrating its potential as a high-production-and-purity synthetic artifice in the pharmaceutical industry (Ren Yuan-long, 2007).
Catalytic and Chemical Reactions
Phenylboronic acids, including derivatives like 2-chloro-5-(methylsulfanyl)phenylboronic acid, are key in various catalytic and chemical reactions. They have been used in reactions like o-C-H silylation of arylboronic acids, where they serve as a directing agent, influencing the regioselectivity and yield of the reaction. This has implications in the synthesis of complex organic compounds, such as in Suzuki-Miyaura coupling and Tamao oxidation processes (H. Ihara, M. Suginome, 2009).
In Organic Chemistry and Material Science
This compound also finds applications in organic chemistry and material science. For instance, it has been used in the synthesis of specific acetamides, with studies focusing on their conformations and physical properties (E. Ishmaeva et al., 2015). Additionally, its derivatives have been utilized in the template synthesis of iron(II) clathrochelates, showcasing its utility in the development of novel materials (Y. Voloshin et al., 2005).
In Biochemical and Medical Research
In biochemical and medical research, phenylboronic acid derivatives are explored for their potential in drug delivery systems and as glucose-responsive materials. For instance, their use in glucose-responsive polymeric nanoparticles signifies their relevance in advanced drug delivery applications (Rujiang Ma, Linqi Shi, 2014). Moreover, the use of phenylboronic acid-functionalized polymeric micelles for targeted drug delivery to cancer cells illustrates its importance in developing novel therapeutic approaches (Xiaojin Zhang et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Chloro-5-(methylsulfanyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The resulting organometallic species can then undergo a coupling reaction with an electrophilic organic group .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These reactions are widely used in the pharmaceutical industry for the production of complex organic molecules .
Result of Action
The primary result of the action of 2-Chloro-5-(methylsulfanyl)phenylboronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-(methylsulfanyl)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a suitable catalyst . Additionally, the compound’s stability may be affected by factors such as pH and temperature .
Propriétés
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCXJBYLBQITON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)SC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)

![N-(4-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424467.png)



![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2424476.png)
![2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2424478.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(oxan-4-ylmethyl)amino]azetidine-1-carboxylate](/img/structure/B2424479.png)
![2-Ethoxy-6-[(mesitylamino)methyl]phenol](/img/structure/B2424480.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424483.png)

